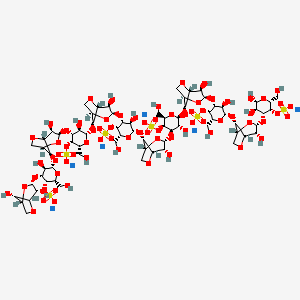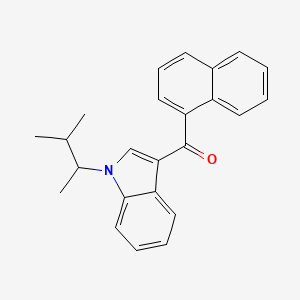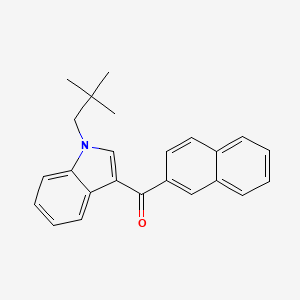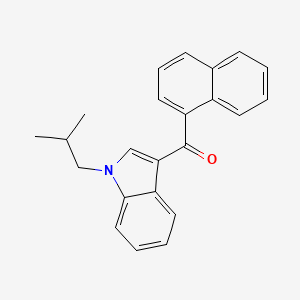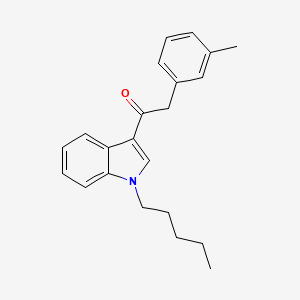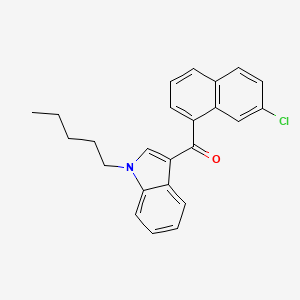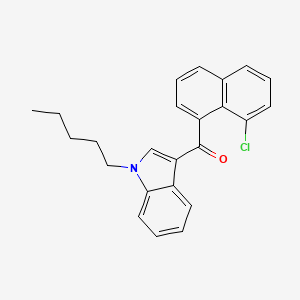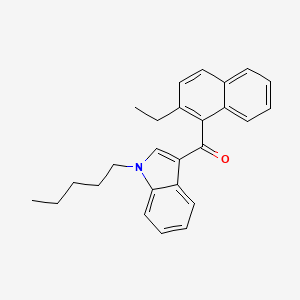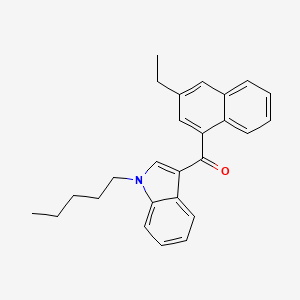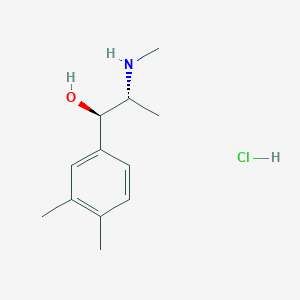
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry)
Descripción general
Descripción
3,4-Dimethylmethcathinone (3,4-DMMC) is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines . It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food . This metabolite of 3,4-DMMC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine .
Molecular Structure Analysis
The molecular formula of 3,4-DMMC is C12H19NO • HCl . The InChI code is InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 .Chemical Reactions Analysis
The major reactions involved in the biotransformation of 3,4-DMMC include N-demethylation, β-ketoreduction, hydroxylation, and oxidation .Aplicaciones Científicas De Investigación
Metabolic Profiling and Biodistribution
- 3,4-Dimethylmethcathinone (3,4-DMMC) has been studied for its biodistribution and metabolic profile in biological systems. A study by Rouxinol et al. (2020) using Wistar rats revealed that 3,4-DMMC is present in various biological matrices and undergoes metabolic transformation, highlighting its potential for clinical and forensic investigations (Rouxinol et al., 2020).
Analytical Detection Methods
- The development of effective detection methods for 3,4-DMMC is a significant research area. Usui et al. (2014) demonstrated the quantitative analysis of 3,4-DMMC in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for understanding its pharmacokinetics and potential toxicology (Usui et al., 2014).
Stereochemistry and Transporter Interaction
- The stereochemistry of ephedrine-related stereoisomers, including pseudoephedrine, has been investigated for their actions at biogenic amine transporters. Rothman et al. (2003) found that these compounds primarily act as substrates of the norepinephrine transporter, offering insights into their pharmacological effects (Rothman et al., 2003).
Pharmacokinetics and Pharmacodynamics
- Rouxinol et al. (2019) provided a comprehensive review of 3,4-DMMC, including its pharmacodynamics and pharmacokinetics. This study highlights the compound's biological effects and metabolism, useful for both clinical and forensic investigations (Rouxinol et al., 2019).
Safety And Hazards
Direcciones Futuras
There is a wide scope to be explored on the effects of 3,4-DMMC. Clinicians and pathologists should be encouraged to report their findings in scientific literature, as this will aid in evaluating potential detrimental effects of the drug in further clinical and forensic investigations . Further studies on pharmacokinetic properties of 3,4-DMMC are also necessary to improve the methods of drug detection .
Propiedades
IUPAC Name |
(1R,2R)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,12-14H,1-4H3;1H/t10-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXAWXPKWFWNPE-IYJPBCIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)NC)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@@H](C)NC)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylmethcathinone metabolite (hydrochloride) ((+/-)-Pseudoephedrine stereochemistry) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



